Target Selectivity: Veludacigib Exhibits High Selectivity for DGKζ Over CDK9
Contrary to some database classifications, Veludacigib demonstrates minimal inhibition of CDK9, with an IC50 greater than 30,000 nM [1]. This contrasts sharply with the potent CDK9 inhibitor AZD4573, which has a reported IC50 of less than 4 nM [2]. This >7,500-fold difference in potency establishes Veludacigib as an unsuitable tool for CDK9 research and a highly selective agent for DGKζ studies.
| Evidence Dimension | CDK9 Inhibition Potency |
|---|---|
| Target Compound Data | IC50 > 30,000 nM |
| Comparator Or Baseline | AZD4573: IC50 < 4 nM |
| Quantified Difference | >7,500-fold higher IC50 |
| Conditions | Mobility shift assay with human CDK9 |
Why This Matters
This confirms the compound's utility for studying the DGKζ pathway without confounding off-target activity on CDK9, a key concern in oncology research.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50102665 and Cyclin-dependent kinase 9. View Source
- [2] AstraZeneca. (n.d.). AZD4573 Preclinical Pharmacology. Open Innovation. View Source
